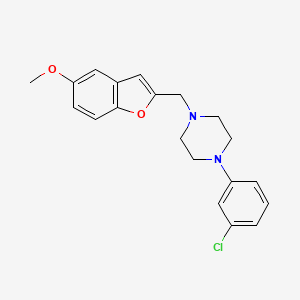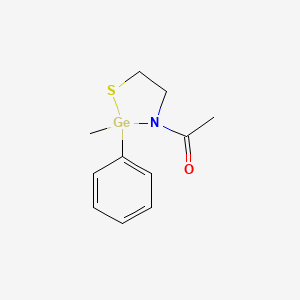
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine is a heterocyclic compound that contains a thiazole ring fused with a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of a thiazole derivative with a germanium-containing reagent. One common method includes the use of germanium tetrachloride (GeCl4) as a starting material. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The thiazole derivative is reacted with GeCl4 in the presence of a base such as triethylamine, followed by acetylation using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated thiazagermolidine derivatives, substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in novel ways.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring and germanium atom play crucial roles in the compound’s ability to interact with these targets, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazolidine: Similar structure but lacks the germanium atom.
2-Methyl-2-phenyl-1,3,2-thiazagermolidine: Similar structure but lacks the acetyl group.
3-Acetyl-2-phenyl-1,3,2-thiazagermolidine: Similar structure but lacks the methyl group.
Uniqueness
3-Acetyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine is unique due to the presence of both the acetyl group and the germanium atom, which confer distinct chemical and biological properties. The germanium atom enhances the compound’s ability to form stable complexes with metals, while the acetyl group influences its reactivity and interaction with biological targets.
Propiedades
Número CAS |
120626-87-1 |
|---|---|
Fórmula molecular |
C11H15GeNOS |
Peso molecular |
281.94 g/mol |
Nombre IUPAC |
1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H15GeNOS/c1-10(14)13-8-9-15-12(13,2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Clave InChI |
YGYVLVTWDMNFFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCS[Ge]1(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




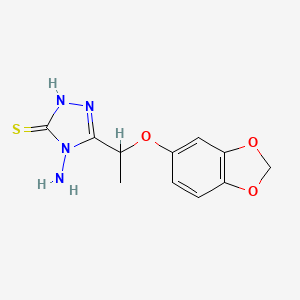
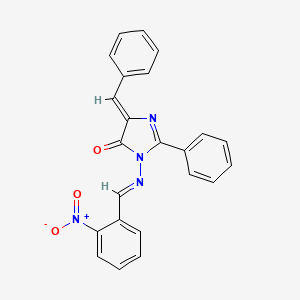
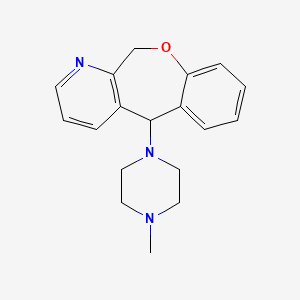
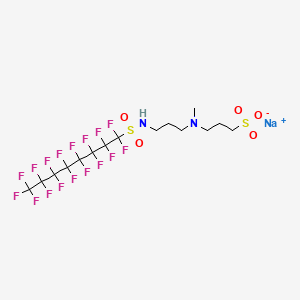
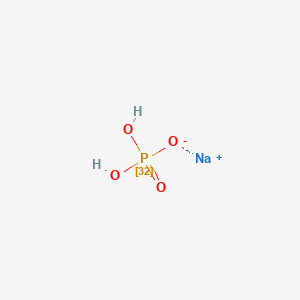
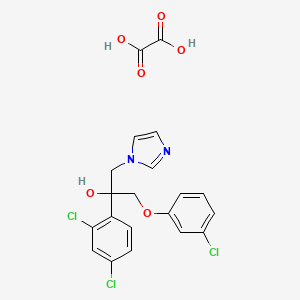
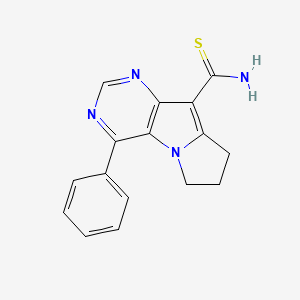
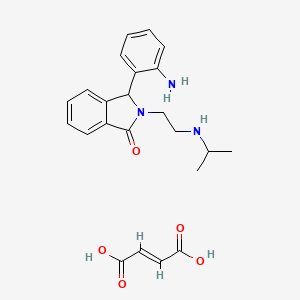
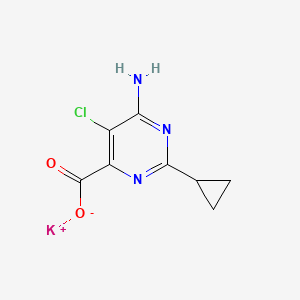

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
